Ethyl 6-azaspiro[3.5]nonane-7-carboxylate
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Overview
Description
Ethyl 6-azaspiro[3.5]nonane-7-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is a spirocyclic lactam, which means it contains a cyclic structure with a spiro center. The unique structure of Ethyl 6-azaspiro[3.5]nonane-7-carboxylate has made it a promising candidate for drug discovery research.
Mechanism Of Action
The mechanism of action of Ethyl 6-azaspiro[3.5]nonane-7-carboxylate is not fully understood. However, it is believed that this compound works by inhibiting specific enzymes or proteins that are involved in disease processes. For example, Ethyl 6-azaspiro[3.5]nonane-7-carboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may improve cognitive function in individuals with Alzheimer's disease.
Biochemical And Physiological Effects
Ethyl 6-azaspiro[3.5]nonane-7-carboxylate has been found to have a range of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which can lead to the inhibition of tumor growth. Additionally, Ethyl 6-azaspiro[3.5]nonane-7-carboxylate has been found to reduce inflammation and oxidative stress in the brain, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of Ethyl 6-azaspiro[3.5]nonane-7-carboxylate is its unique structure, which makes it a promising candidate for drug discovery research. Additionally, this compound has been found to exhibit a range of biochemical and physiological effects, which may have therapeutic applications. However, one of the limitations of Ethyl 6-azaspiro[3.5]nonane-7-carboxylate is that its mechanism of action is not fully understood, which may make it difficult to develop drugs based on this compound.
Future Directions
There are several future directions for research on Ethyl 6-azaspiro[3.5]nonane-7-carboxylate. One direction is to further investigate the compound's mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, research could focus on developing drugs based on Ethyl 6-azaspiro[3.5]nonane-7-carboxylate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Finally, future research could explore the potential applications of Ethyl 6-azaspiro[3.5]nonane-7-carboxylate in other areas, such as agriculture or environmental science.
Synthesis Methods
Ethyl 6-azaspiro[3.5]nonane-7-carboxylate can be synthesized through a variety of methods. One of the most common synthesis methods is the condensation reaction between 1,3-dicarbonyl compounds and cyclic amines. This reaction results in the formation of a spirocyclic lactam, which is then further modified to produce Ethyl 6-azaspiro[3.5]nonane-7-carboxylate.
Scientific Research Applications
The unique structure of Ethyl 6-azaspiro[3.5]nonane-7-carboxylate has made it a promising candidate for drug discovery research. This compound has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, Ethyl 6-azaspiro[3.5]nonane-7-carboxylate has been found to exhibit antimicrobial and antifungal properties.
properties
IUPAC Name |
ethyl 6-azaspiro[3.5]nonane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-14-10(13)9-4-7-11(8-12-9)5-3-6-11/h9,12H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHJOJYYGWNYOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2(CCC2)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-azaspiro[3.5]nonane-7-carboxylate |
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